

Application Notes for TALL-104 In Vitro Assays

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Compound of Interest

Compound Name: FL104

Cat. No.: B15603790

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Introduction

TALL-104 is an interleukin-2 (IL-2) dependent, major histocompatibility complex (MHC)-nonrestricted, cytotoxic T-cell line derived from a patient with T-cell acute lymphoblastic leukemia.[1] These cells have demonstrated significant antitumor activity against a broad range of cancers, both in vitro and in preclinical models.[1][2] TALL-104 cells are unique in that they can recognize and lyse tumor cells without the need for prior sensitization or MHC matching, making them a promising candidate for adoptive cell therapy.[1] In vitro assays are crucial for characterizing the cytotoxic potential of TALL-104 cells against specific cancer cell lines and for elucidating their mechanism of action.

Mechanism of Action

TALL-104 cells induce target cell death through a combination of mechanisms. Upon contact with tumor cells, they can trigger both apoptotic and necrotic cell death pathways.[1] This cytotoxic activity is independent of MHC restriction.[1] Furthermore, the interaction between TALL-104 cells and target cancer cells can lead to the secretion of various cytokines, such as tumor necrosis factor-alpha (TNF- α), interferon-gamma (IFN- γ), and granulocyte-macrophage colony-stimulating factor (GM-CSF), which may contribute to the overall anti-tumor response.[3]

Experimental Protocols

1. TALL-104 and Target Cell Culture

- TALL-104 Cell Culture:

- Culture TALL-104 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 U/mL recombinant human IL-2.
- Maintain cells at a density between 5×10^5 and 2×10^6 cells/mL.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Passage cells every 2-3 days. For experimental use, it is recommended to use lethally irradiated TALL-104 cells to prevent their proliferation in co-culture, which does not impair their cytotoxic function.^{[1][3]}
- Target Cancer Cell Culture:
 - Culture the desired cancer cell lines (e.g., human glioblastoma lines U-87 MG, U-251 MG) in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Maintain cells in a logarithmic growth phase for use in cytotoxicity assays.

2. In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

This protocol outlines a method to assess the cytotoxic activity of TALL-104 cells against a target cancer cell line using flow cytometry.

- Materials:
 - TALL-104 cells (effector cells)
 - Target cancer cells
 - Complete culture media
 - 96-well U-bottom plates
 - Fluorescent dyes for cell labeling (e.g., CFSE for target cells)
 - Propidium Iodide (PI) or other viability dye

- FACS buffer (PBS + 1% BSA)
- Flow cytometer
- Protocol Steps:
 - Target Cell Preparation:
 - Harvest target cancer cells and wash with PBS.
 - Resuspend cells at 1×10^6 cells/mL in serum-free medium.
 - Label target cells with a fluorescent dye like CFSE according to the manufacturer's protocol to distinguish them from effector cells.
 - Wash the labeled target cells twice with complete medium to remove excess dye.
 - Resuspend the labeled target cells in complete medium at a concentration of 1×10^5 cells/mL.
 - Effector Cell Preparation:
 - Harvest TALL-104 cells and resuspend in complete medium at the desired concentrations to achieve various Effector-to-Target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
 - Co-culture:
 - Plate 100 μ L of the labeled target cell suspension (1×10^4 cells) into each well of a 96-well U-bottom plate.
 - Add 100 μ L of the TALL-104 cell suspension at different concentrations to achieve the desired E:T ratios.
 - Include control wells:
 - Target cells only (spontaneous death)
 - Target cells with a lysis agent (maximum killing)

- Incubation:
 - Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
- Staining and Analysis:
 - After incubation, gently resuspend the cells.
 - Add a viability dye such as Propidium Iodide (PI) to each well.
 - Analyze the samples on a flow cytometer.
 - Gate on the CFSE-positive target cell population.
 - Within the target cell gate, quantify the percentage of PI-positive (dead) cells.
- Calculation of Cytotoxicity:
 - Percent specific lysis = [(% PI-positive target cells in co-culture - % PI-positive target cells in spontaneous death control) / (100 - % PI-positive target cells in spontaneous death control)] x 100.

Data Presentation

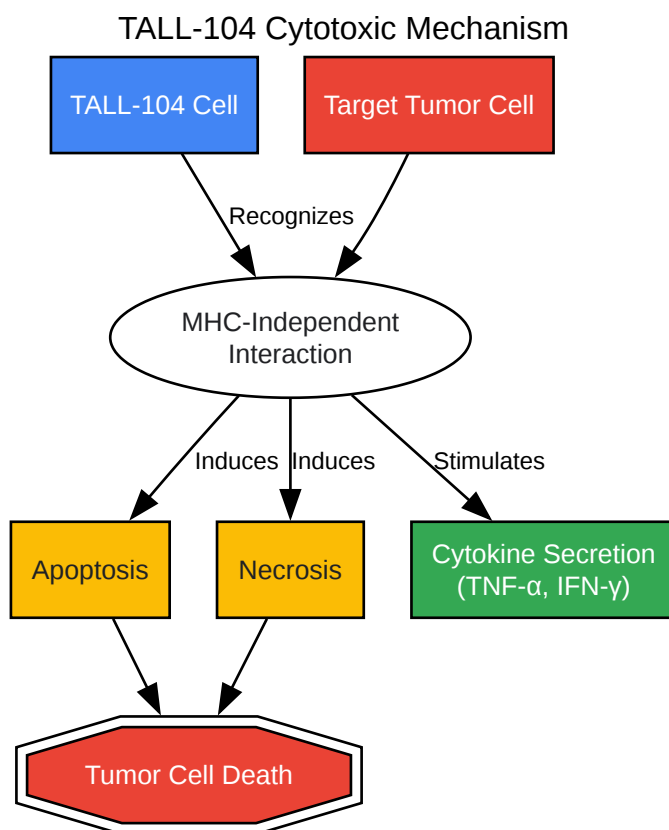
Table 1: In Vitro Cytotoxicity of TALL-104 Cells Against Human Brain Tumor Cell Lines.

Target Cell Line	Tumor Type	Effector:Target Ratio	% Lysis (4h)
U-87 MG	Glioblastoma	20:1	~50%
U-251 MG	Glioblastoma	20:1	~45%
A1690	Glioblastoma	20:1	~40%
DAOY	Medulloblastoma	20:1	~60%
D283 Med	Medulloblastoma	20:1	~55%
D341 Med	Medulloblastoma	20:1	~50%
A431	Epidermoid Carcinoma	20:1	~70%

Data are representative values synthesized from descriptive statements in the cited literature and are intended for illustrative purposes.[2]

Mandatory Visualizations

TALL-104 Mechanism of Action

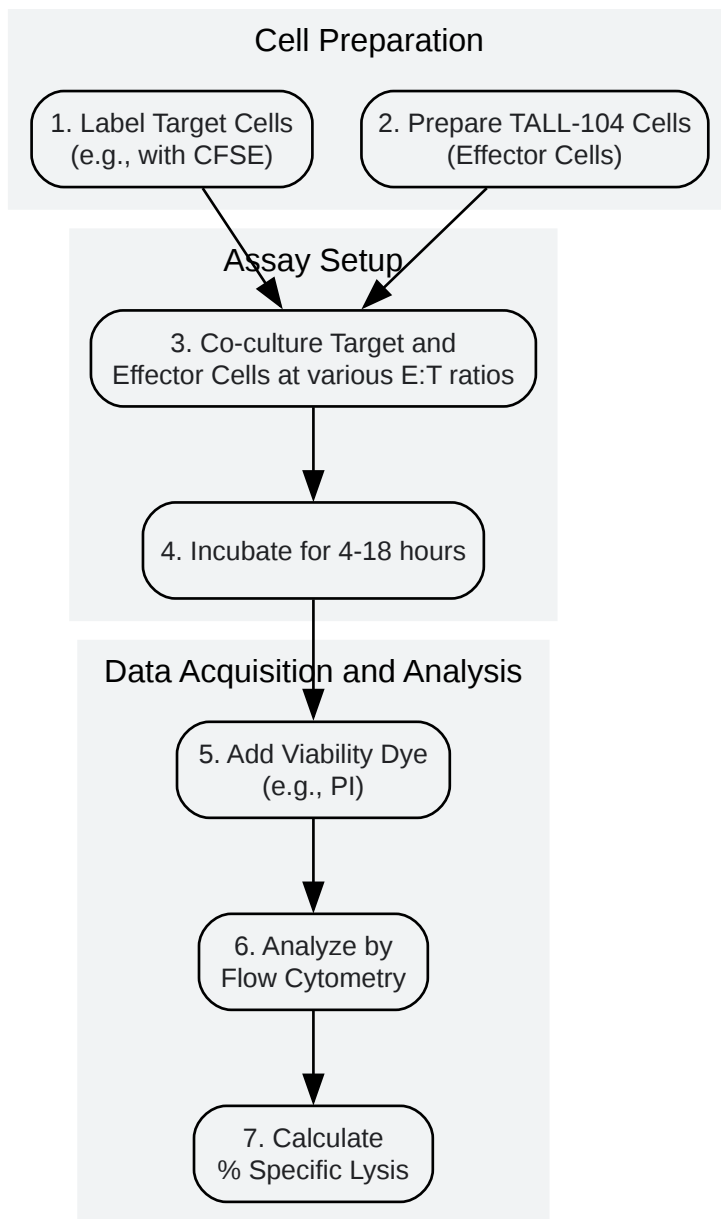


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Caption: TALL-104 cell interaction with a target tumor cell leading to cell death.

Experimental Workflow for In Vitro Cytotoxicity Assay

Workflow of a TALL-104 Cytotoxicity Assay



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Caption: Step-by-step workflow for assessing TALL-104 cytotoxicity in vitro.

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